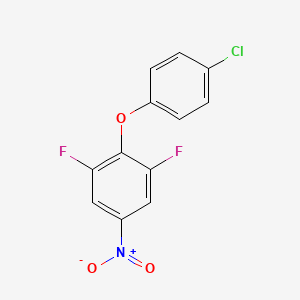

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Übersicht

Beschreibung

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a 4-chlorophenoxy group at position 2, fluorine atoms at positions 1 and 3, and a nitro group at position 4. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals. Nitroaromatics are often intermediates in synthesizing herbicides or fungicides due to their reactivity and ability to undergo reduction or cyclization reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene typically involves the following steps:

Etherification Reaction: The starting material, 4-chlorophenol, undergoes an etherification reaction with 1,3-difluoro-5-nitrobenzene in the presence of a suitable base and a catalyst.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and the reflux temperature of the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluorine) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogs from CAS Data

The compound shares structural similarities with halogenated nitrobenzenes. Key analogs and their similarity scores (calculated via molecular fingerprinting) include:

Table 1: Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Chloro-2,4-difluoro-3-nitrobenzene | 1151767-58-6 | 0.91 |

| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 15952-70-2 | 0.93 |

| 1-Chloro-2,5-difluoro-3-nitrobenzene | 1805029-24-6 | 0.92 |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | 0.92 |

These analogs differ in halogen positioning, which influences electronic effects (e.g., electron-withdrawing capacity) and steric hindrance. For instance, 1,3-Dichloro-2,4-difluoro-5-nitrobenzene has higher similarity (0.93) due to its dual chlorine substituents, enhancing lipophilicity compared to the target compound’s single chlorophenoxy group .

Pesticide Compounds with Nitro and Chlorophenoxy Groups

Table 2: Pesticide Compounds and Substituent Effects

| Compound Name | Use | Key Substituents |

|---|---|---|

| Nitrofluorfen | Herbicide | 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |

| Acifluorfen | Herbicide | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid |

| Halosafen | Herbicide | 5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide |

The target compound lacks the trifluoromethyl group present in Nitrofluorfen and Acifluorfen, which are critical for protoporphyrinogen oxidase inhibition in weeds.

Physical and Chemical Properties

- Solubility : Nitro groups reduce water solubility, but fluorine atoms enhance lipid solubility, favoring membrane permeability in biological systems.

- Stability : The nitro group is stable under ambient conditions, unlike reduced intermediates (e.g., benzene-1,2-diamines), which degrade rapidly .

Biologische Aktivität

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a chlorophenoxy group, difluoro substitutions, and a nitro group, which contribute to its unique biological profile. The presence of electron-withdrawing groups (like nitro) and electron-donating groups (like the chlorophenyl moiety) can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Induces apoptosis in cancer cell lines.

- Enzyme Inhibition : Targets specific enzymes involved in pathogenic processes.

Antimicrobial Activity

The compound has shown significant antimicrobial activity. In vitro studies have indicated that it can inhibit the growth of several pathogenic bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound may serve as a potential lead in antibiotic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and cervical cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) cells. The results indicated:

- IC50 Value : 25 μM after 48 hours of treatment.

- Mechanism : Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.

This suggests that the compound may induce cell death through intrinsic apoptotic pathways.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Disruption of DNA replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition : Targeting specific enzymes crucial for pathogen survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nitroaromatic compounds often involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For this compound, SNAr is likely preferred due to the electron-withdrawing nitro group facilitating substitution. A plausible route involves reacting 1,3-difluoro-5-nitrobenzene with 4-chlorophenoxide under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (DMF, DMSO) enhance reaction rates, while elevated temperatures (~100°C) improve yields but may risk decomposition . Optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H/¹⁹F NMR identifies substitution patterns and confirms the absence of unreacted intermediates (e.g., residual 4-chlorophenol).

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, particularly for distinguishing ortho/meta/para substituents .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., di-substituted derivatives).

Calibrate instruments using reference standards from NIST or analogous nitroaromatics .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to the nitro group (potential explosivity) and aryl halides (toxicity), use:

- Engineering Controls : Fume hoods for reactions and Schlenk lines for air-sensitive steps.

- Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and safety goggles.

- Waste Disposal : Neutralize nitro derivatives with reducing agents (e.g., Fe/NH4Cl) before disposal. Refer to SDS guidelines for halogenated aromatics .

Advanced Research Questions

Q. How does electronic substituent effects influence the reactivity of this compound in further functionalization?

- Methodological Answer : The nitro group deactivates the ring, directing electrophilic substitutions to meta positions. However, the chloro and fluoro substituents alter electron density:

- Fluorine (strongly electron-withdrawing via inductive effect) enhances SNAr reactivity at adjacent positions.

- Chlorophenoxy group provides steric hindrance but can participate in π-stacking interactions during catalysis.

Computational modeling (DFT calculations) predicts reactive sites. For example, B3LYP/6-31G* simulations can map electrostatic potentials and frontier molecular orbitals to guide functionalization strategies .

Q. What strategies resolve contradictions in regioselectivity observed during derivatization of this compound?

- Methodological Answer : Conflicting regiochemical outcomes may arise from competing steric and electronic effects. To resolve this:

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (low temps favor kinetic products; high temps favor thermodynamic stability).

- Directing Group Incorporation : Introduce temporary groups (e.g., boronic esters) to steer reactivity, followed by removal .

- Isotopic Labeling : Use ¹⁸O or ¹⁹F tracers to track substitution pathways via NMR or mass spectrometry .

Q. How can this compound be applied in medicinal chemistry or agrochemical research?

- Methodological Answer : The trifunctional scaffold (nitro, chloro, fluoro) offers versatility:

- Antimicrobial Agents : Screen against Gram-negative bacteria (e.g., E. coli via MIC assays) by modifying the phenoxy group to enhance membrane penetration .

- Herbicide Development : Test inhibition of protoporphyrinogen oxidase (PPO), a target for herbicides like oxyfluorfen. Compare activity with structurally related nitroaromatics .

- Drug Design : Use the nitro group as a prodrug moiety (e.g., bioreducible to amines under hypoxic conditions) for targeted cancer therapy .

Q. What computational tools predict viable synthetic pathways for novel derivatives of this compound?

- Methodological Answer : Leverage AI-driven platforms like Pistachio or Reaxys to propose retrosynthetic routes. For example:

- Pistachio_RINGBREAKER : Identifies disconnections at strained bonds (e.g., between phenoxy and nitro groups).

- BKMS_METABOLIC : Simulates enzymatic transformations (e.g., nitro reduction) for prodrug activation .

Validate predictions with small-scale trials (0.1 mmol) and optimize using DoE (Design of Experiments) .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNHXLOKPAWFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677464 | |

| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549547-32-2 | |

| Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.